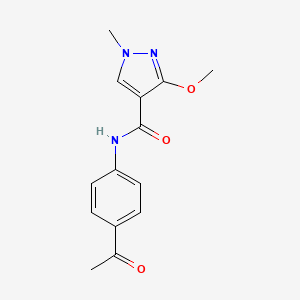

N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-9(18)10-4-6-11(7-5-10)15-13(19)12-8-17(2)16-14(12)20-3/h4-8H,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINUBXPELZCIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The key steps include:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Methoxylation: The methoxy group is introduced by reacting the intermediate compound with a methoxy reagent, such as dimethyl sulfate or methyl iodide, under basic conditions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine or ammonia in the presence of a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Key Observations:

- Substituent Position and Polarity: The target compound’s 3-methoxy group is distinct from the 5-amino and 3-phenylamino groups in analogs. Methoxy’s electron-donating nature may increase pyrazole ring stability compared to amino groups, which can participate in hydrogen bonding .

- Aromatic Substituents: The acetyl group on the target’s phenyl ring contrasts with methyl (4b), nitro (), and halogenated () substituents.

- Molecular Weight : The target compound likely has a lower molecular weight (~300–350 g/mol estimated) compared to bulkier analogs like ’s compound (544.566 g/mol), which features benzoyl and nitrophenyl groups. Lower molecular weight may improve bioavailability .

Melting Point Trends

highlights melting point variations in pyrazole carboxamides:

- 4a (N-phenyl, 247°C) vs. 4b (N-(4-methylphenyl), 178°C): The methyl group reduces melting point by 69°C, likely due to decreased crystallinity from steric hindrance .

- Implication for Target Compound : The 4-acetylphenyl group in the target may lower melting points compared to unsubstituted phenyl (4a) but increase it relative to methylphenyl (4b), depending on acetyl’s polarity and packing efficiency.

Functional Group Impacts on Bioactivity (Inferred)

While biological data are absent for the target compound, substituent trends in analogs suggest:

- Sulfonamide and Halogen Effects: ’s 4h (4-aminosulfonylphenyl, p-fluorophenyl) and ’s dichlorophenyl derivatives highlight sulfonamide’s role in enhancing solubility and halogen’s role in improving lipophilicity and target binding .

- Acetyl vs. Nitro Groups : The acetyl group in the target may offer balanced polarity compared to ’s nitro group, which is strongly electron-withdrawing and could limit solubility .

Biological Activity

N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class, which has attracted considerable attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique chemical structure that includes an acetylphenyl group, a methoxy group, and a pyrazole ring. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with β-diketones or β-ketoesters under acidic or basic conditions.

- Introduction of the Acetylphenyl Group : A Friedel-Crafts acylation reaction introduces the acetyl group to the phenyl ring.

- Methoxylation : The methoxy group is added through reactions with reagents like dimethyl sulfate or methyl iodide under basic conditions.

The biological activity of N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Receptor Modulation : It can bind to certain receptors, modulating their activity and influencing various biological processes .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has shown promising results against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of induced edema. In a study using carrageenan-induced rat paw edema, derivatives of pyrazole demonstrated significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen.

| Compound | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | 75 | |

| Dexamethasone | 76 |

3. Anticancer Activity

N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been explored for its anticancer properties, showing efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative activity against human cervical cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide:

- Selvam et al. synthesized a series of pyrazole derivatives and found that some exhibited significant anti-inflammatory activity (up to 85% inhibition of TNF-α) at concentrations comparable to dexamethasone .

- Burguete et al. reported on the synthesis of related pyrazole derivatives that showed promising results against Mycobacterium tuberculosis and various bacterial strains, indicating a broad spectrum of antimicrobial activity .

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrazole-4-carbonyl chloride derivative with a substituted aniline. For example, analogous compounds are synthesized via condensation of 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride with 4-acetylaniline under anhydrous conditions using triethylamine as a base. Optimization may include microwave-assisted synthesis to enhance reaction efficiency (reducing time from 24 hours to 2–4 hours) and improve yields (up to 85%) . Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions.

Q. What analytical techniques are recommended for structural characterization of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C3, acetylphenyl at N1) .

- X-ray Crystallography : Resolve bond lengths and angles, particularly the dihedral angle between the pyrazole and acetylphenyl groups, which influences molecular interactions .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₅H₁₆N₃O₃, exact mass 298.12) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

Use cell viability assays (e.g., MTT) in cancer cell lines (e.g., MV4-11 leukemia cells) to assess antiproliferative effects. IC₅₀ values below 10 nM have been reported for structurally similar pyrazole carboxamides targeting FLT3 and CDK kinases . Pair these with kinase inhibition assays to confirm target engagement (e.g., FLT3 inhibition IC₅₀ < 1 nM).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target selectivity?

- Methoxy Group (C3) : Replacement with ethoxy or removal reduces FLT3 binding affinity by 50%, indicating its role in hydrogen bonding with kinase active sites .

- Acetylphenyl (N4) : Substituting acetyl with nitro or cyano groups alters hydrophobicity, impacting cellular permeability. Computational docking (e.g., AutoDock Vina) predicts nitro derivatives improve binding to CDK2 .

- Methyl Group (N1) : Bulky substituents (e.g., ethyl) decrease solubility but increase metabolic stability in microsomal assays .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-Response Reproducibility : Validate activity in ≥3 independent experiments using standardized protocols (e.g., ATP concentration in kinase assays).

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets (e.g., STAT5 or AKT pathways) that may explain variability .

- Metabolite Interference : Conduct LC-MS/MS to rule out active metabolites in cell-based assays .

Q. How can molecular docking and dynamics simulations predict binding modes with FLT3 or CDK targets?

- Docking : Use crystal structures (PDB: 4XUF for FLT3) to model the pyrazole core interacting with the hinge region (e.g., Cys694). The acetylphenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the methoxy group and Glu692. RMSD plots showing <2 Å deviation indicate stable binding .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

- Oral Bioavailability : Assessed via rat PK studies; target AUC₀–₂₄ > 5000 ng·h/mL.

- Toxicity : Acute LD₅₀ in mice (e.g., 186 mg/kg for related compounds) and hERG inhibition (IC₅₀ > 10 μM) to ensure cardiac safety .

- Metabolic Stability : Microsomal half-life (t₁/₂ > 60 minutes in human liver microsomes) using LC-MS .

Q. How does this compound compare to structurally similar pyrazole carboxamides in terms of reactivity and target specificity?

- vs. FN-1501 : The acetylphenyl group in the target compound reduces CDK4/6 off-target activity compared to FN-1501’s pyrimidine-fused core, improving selectivity for FLT3 by 8-fold .

- vs. O-1302 Analogs : Unlike O-1302 (a CB1 antagonist), the methoxy and acetyl groups enable kinase inhibition without cannabinoid receptor cross-reactivity .

Methodological Notes

- Contradiction Management : Address variability in biological data by standardizing assay conditions and validating findings across multiple models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.